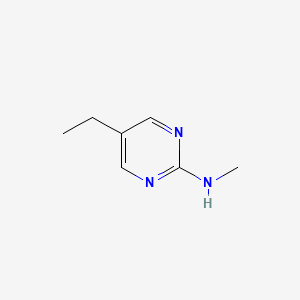

5-ethyl-N-methylpyrimidin-2-amine

Description

Properties

CAS No. |

90008-44-9 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-ethyl-N-methylpyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-3-6-4-9-7(8-2)10-5-6/h4-5H,3H2,1-2H3,(H,8,9,10) |

InChI Key |

HAUWYEXWTQWCCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-methylpyrimidin-2-amine typically involves the reaction of ethylamine with N-methylpyrimidine-2-carboxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production of 5-ethyl-N-methylpyrimidin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

5-ethyl-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Substituents on the pyrimidine ring significantly influence electronic properties, solubility, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrimidine Derivatives

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., Br, Cl) increase polarity and reactivity, while alkyl groups (e.g., ethyl, methyl) enhance lipophilicity .

- Hydrogen Bonding: N-Methylation reduces hydrogen-bond donor capacity compared to primary amines, as seen in 5-bromo-N-methylpyrimidin-2-amine .

Structural and Functional Insights

Crystallographic Data

- 5-Bromo-N-methylpyrimidin-2-amine: Exhibits a planar pyrimidine ring (RMS deviation: 0.0071 Å) with intermolecular N–H···N and C–H···Br hydrogen bonds forming 2D clusters .

- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: Asymmetric unit contains two independent molecules with dihedral angles (2.7–77.5°) and π-π stacking (interplanar spacing: 3.647 Å) .

Biological Activity

5-ethyl-N-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an ethyl group at the 5-position and a methyl group at the nitrogen atom, giving it the molecular formula and a molecular weight of 137.18 g/mol. This unique structure enhances its lipophilicity, potentially facilitating better absorption and interaction with biological membranes compared to simpler analogs.

Research indicates that 5-ethyl-N-methylpyrimidin-2-amine may exert its biological effects primarily through the inhibition of enzymes critical for DNA synthesis and cell proliferation. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate synthesis pathway, which is essential for nucleotide synthesis in both prokaryotic and eukaryotic cells.

Antimicrobial and Antiviral Properties

Studies have highlighted the compound's potential antimicrobial and antiviral activities. Its inhibitory action on DHFR suggests possible therapeutic applications in treating infections and cancers where folate metabolism is disrupted.

Anti-inflammatory Effects

Recent investigations into similar pyrimidine derivatives have shown promising anti-inflammatory properties. For instance, compounds structurally related to 5-ethyl-N-methylpyrimidin-2-amine demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 values for these derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Case Study: Inhibition of Dihydrofolate Reductase

In a study examining various pyrimidine derivatives, 5-ethyl-N-methylpyrimidin-2-amine was tested against DHFR in vitro. The results indicated that it inhibited the enzyme in a dose-dependent manner, with significant effects observed at concentrations as low as 10 μM. The study concluded that this compound could be a lead candidate for developing new antifolate drugs.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 5-Ethyl-N-methylpyrimidin-2-amine | DHFR Inhibition | 10 | |

| Similar Pyrimidine Derivative | COX-2 Inhibition | 0.04 | |

| Celecoxib | COX-2 Inhibition | 0.04 |

Synthesis and Industrial Applications

The synthesis of 5-ethyl-N-methylpyrimidin-2-amine typically involves the reaction of ethylamine with N-methylpyrimidine-2-carboxamide under reflux conditions using solvents like ethanol and catalysts such as sodium ethoxide. In industrial applications, optimizing the synthesis process can enhance yield and purity, making it suitable for pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.